molecular formula C6H8N2S2 B13349230 Pyrazine-2,3-diyldimethanethiol

Pyrazine-2,3-diyldimethanethiol

Cat. No.: B13349230
M. Wt: 172.3 g/mol
InChI Key: WUEDBFNCIPWJIC-UHFFFAOYSA-N
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Description

Pyrazine-2,3-diyldimethanethiol is a heterocyclic compound containing a pyrazine ring substituted with two methanethiol groups at the 2 and 3 positions. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, food industries, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,3-diyldimethanethiol typically involves the functionalization of the pyrazine ring. One common method is the reaction of pyrazine with methanethiol in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-100°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol groups to hydrogen sulfide.

    Substitution: The thiol groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogen sulfide and pyrazine derivatives.

    Substitution: Halogenated or alkylated pyrazine derivatives.

Scientific Research Applications

Pyrazine-2,3-diyldimethanethiol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of flavors and fragrances due to its characteristic odor.

Mechanism of Action

The mechanism of action of pyrazine-2,3-diyldimethanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their function. This interaction can lead to the modulation of enzymatic activity and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Pyrazine-2-thiocarboxamide: Contains a thiocarboxamide group instead of methanethiol.

    2,3-Dimethylpyrazine: Lacks the thiol groups but has similar structural features.

    2,3,5,6-Tetramethylpyrazine: A more heavily substituted pyrazine with different biological activities.

Uniqueness: Pyrazine-2,3-diyldimethanethiol is unique due to the presence of two methanethiol groups, which confer distinct chemical reactivity and biological properties compared to other pyrazine derivatives. Its ability to form disulfide bonds makes it particularly interesting for applications in biochemistry and drug development.

Properties

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

IUPAC Name

[3-(sulfanylmethyl)pyrazin-2-yl]methanethiol

InChI

InChI=1S/C6H8N2S2/c9-3-5-6(4-10)8-2-1-7-5/h1-2,9-10H,3-4H2

InChI Key

WUEDBFNCIPWJIC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CS)CS

Origin of Product

United States

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